Ethanol, 2-[(2-hydroxy-3-phenylbenzyl)amino]-
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Overview
Description
Ethanol, 2-[(2-hydroxy-3-phenylbenzyl)amino]- is a chemical compound with the molecular formula C15H17NO2 It is a derivative of ethanol and contains a hydroxy-phenylbenzyl group attached to an amino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethanol, 2-[(2-hydroxy-3-phenylbenzyl)amino]- typically involves the reaction of 2-hydroxy-3-phenylbenzylamine with ethanol under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a strong acid or base, to facilitate the formation of the desired product. The reaction conditions, including temperature and pressure, are optimized to achieve high yield and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of Ethanol, 2-[(2-hydroxy-3-phenylbenzyl)amino]- may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters and efficient production of the compound. The use of advanced purification techniques, such as chromatography, ensures the removal of impurities and the isolation of the pure product.
Chemical Reactions Analysis
Types of Reactions
Ethanol, 2-[(2-hydroxy-3-phenylbenzyl)amino]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like halides or alkoxides are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.
Scientific Research Applications
Ethanol, 2-[(2-hydroxy-3-phenylbenzyl)amino]- has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethanol, 2-[(2-hydroxy-3-phenylbenzyl)amino]- involves its interaction with specific molecular targets. The hydroxy-phenylbenzyl group can interact with enzymes or receptors, modulating their activity. The amino group may form hydrogen bonds or ionic interactions with biological molecules, influencing their function. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Ethanol, 2-[(2-hydroxy-3-phenyl)amino]-: A similar compound with a slightly different structure.
Ethanol, 2-[(2-hydroxy-4-phenylbenzyl)amino]-: Another derivative with a different substitution pattern on the benzyl group.
Uniqueness
Ethanol, 2-[(2-hydroxy-3-phenylbenzyl)amino]- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
CAS No. |
5414-76-6 |
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Molecular Formula |
C15H17NO2 |
Molecular Weight |
243.30 g/mol |
IUPAC Name |
2-[(2-hydroxyethylamino)methyl]-6-phenylphenol |
InChI |
InChI=1S/C15H17NO2/c17-10-9-16-11-13-7-4-8-14(15(13)18)12-5-2-1-3-6-12/h1-8,16-18H,9-11H2 |
InChI Key |
YMNDAJYTDSUEQG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC(=C2O)CNCCO |
Origin of Product |
United States |
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